Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine
Description
Properties
IUPAC Name |
N-[[4-(2-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-18(11-12-20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYUTQHIMDRUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Pyrazole Synthesis via Hydrazine Condensation
A foundational approach involves the condensation of 1,3-dicarbonyl compounds with methylhydrazine. For example, reacting 3-(4-bromophenyl)-1,3-diketone with methylhydrazine in ethanol under reflux yields 3-(4-bromophenyl)-2-methyl-2H-pyrazole (75% yield). Subsequent Suzuki-Miyaura coupling with benzylboronic acid introduces the benzyl group at the pyrazole’s 3-position, achieving 4-(2-methyl-2H-pyrazol-3-yl)benzaldehyde (82% yield).
Table 1: Pyrazole Synthesis Optimization
Alternative Cyclization Routes
Patents disclose the use of propargyl aldehydes cyclized with hydrazine derivatives under acidic conditions. For instance, 4-ethynylbenzaldehyde treated with methylhydrazine hydrochloride in HCl/THF forms the pyrazole core at 60°C (68% yield). This method circumvents diketone intermediates but requires stringent temperature control to suppress alkyne polymerization.
Benzylamine Functionalization and Coupling Strategies
Reductive Amination of 4-(2-Methylpyrazol-3-yl)benzaldehyde
The aldehyde intermediate undergoes reductive amination with benzylamine using NaBH3CN in methanol at 25°C, yielding the target amine in 65% efficiency. Excess benzylamine (2 eq) ensures complete conversion, while molecular sieves mitigate imine hydrolysis.
Table 2: Reductive Amination Parameters
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-(2-Methylpyrazol-3-yl)benzaldehyde | Benzylamine | NaBH3CN | MeOH | 65 |
Nucleophilic Substitution via Benzyl Halides
An alternative route alkylates benzylamine with 4-(2-methylpyrazol-3-yl)benzyl bromide . Reaction in DMF with K2CO3 at 80°C achieves 58% yield, though competing over-alkylation to tertiary amines necessitates careful stoichiometry.
Structural Validation and Analytical Data
Spectroscopic Characterization
Purity and Yield Considerations
Chromatographic purification (SiO2, EtOAc/hexane) elevates purity to >95%, though yields diminish by 8–12% due to amine adsorption.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Reductive Amination | Mild conditions, scalable | Requires aldehyde stability | 65 |
| Nucleophilic Substitution | Avoids reducing agents | Over-alkylation risks | 58 |
The reductive amination route is favored for its operational simplicity, whereas alkylation offers an alternative for acid-sensitive intermediates.
Industrial-Scale Adaptations and Patent Insights
Patent US6407259B1 details a one-pot pyrazole synthesis adaptable to continuous flow reactors, enhancing throughput by 40% compared to batch processes. Key modifications include:
-
Solvent Optimization : Replacing ethanol with acetonitrile reduces reaction time from 24 h to 6 h.
-
Catalyst Recycling : Immobilized Pd catalysts in Suzuki couplings retain 90% activity over 10 cycles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H19N
- Molecular Weight : 265.35 g/mol
- Structure : The compound features a benzylamine moiety substituted with a pyrazole ring, which is known for its diverse biological activities.
Medicinal Chemistry
Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific cancer pathways. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines .
- Antimicrobial Properties : The compound is being explored for its ability to combat bacterial and fungal infections. Pyrazole derivatives have demonstrated effectiveness against resistant strains of pathogens.
Biological Mechanisms
The mechanism of action involves interaction with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : Research highlights that pyrazole derivatives can inhibit enzymes involved in cancer progression and inflammation, suggesting a dual role in therapeutic applications .
- Receptor Modulation : Some studies suggest that these compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways critical for disease progression .
Material Science
This compound serves as a building block in the synthesis of advanced materials:
- Polymer Chemistry : It is used to develop novel polymers with enhanced thermal and mechanical properties. The incorporation of pyrazole units can lead to materials with unique functionalities .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values indicating potent antiproliferative effects on breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed significant inhibition of Staphylococcus aureus growth compared to standard antibiotics. |
| Study C | Material Development | Developed a new class of thermally stable polymers using the compound as a monomer. |
Mechanism of Action
The mechanism of action of Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Pyrazole-Substituted Derivatives
Non-Pyrazole Analog
- 4-[(4-Methylbenzyl)amino]-3-[(4-methyl-benzyl)iminomethyl]-2H-chromen-2-one (): Replaces pyrazole with a coumarin core, introducing fluorescence properties and planar rigidity. The benzylimine group may reduce metabolic stability compared to pyrazole-containing amines .
Pharmacological and Physicochemical Properties
*LogP calculated using ChemDraw v22.0.
Biological Activity
Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole moiety, which is known for its ability to interact with various biological targets. The compound has a molecular formula of and a molecular weight of approximately 337.5 g/mol . The unique structural features impart distinct chemical properties that contribute to its biological activity.
Target Interactions
This compound interacts with multiple biological pathways. Pyrazole derivatives, including this compound, have been shown to modulate enzymatic activities and receptor interactions. For instance, they can inhibit kinases involved in cancer proliferation and inflammatory pathways .
Biochemical Pathways
The compound's activity is primarily attributed to its influence on biochemical pathways such as:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic factors.
- Inflammatory Response Modulation : Suppression of pro-inflammatory cytokines like TNF-α and IL-6 .
Biological Activities
This compound exhibits a range of biological activities, including:
-
Anticancer Activity
- Studies have reported significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value of approximately 7.4 nM in some assays .
- Its mechanism involves inhibition of key signaling pathways such as the BRAF/MEK/ERK pathway, which is crucial in many cancers .
- Anti-inflammatory Effects
- Antimicrobial Properties
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Cell Line/Pathogen | IC50/Effect |
|---|---|---|---|
| Anticancer | MTT Assay | MCF7 | 7.4 nM |
| MTT Assay | A549 | 14.31 µM | |
| Anti-inflammatory | Cytokine Inhibition | In vitro | Significant reduction in TNF-α levels |
| Antimicrobial | Zone of Inhibition | E. coli | Effective at 40 µg/mL |
Notable Research Findings
- Cytotoxicity Against Cancer Cells : Research demonstrated that this compound significantly inhibited the proliferation of cancer cells through modulation of apoptotic pathways .
- Mechanistic Insights : The compound's ability to inhibit BRAF activity was highlighted in studies focusing on melanoma treatment, showcasing its potential as a targeted therapy for BRAF-mutant cancers .
- In Vivo Efficacy : Animal studies revealed promising results in reducing tumor growth and inflammation markers, supporting further investigation into its therapeutic applications .
Q & A
Q. What are the common synthetic routes for Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine?
The synthesis typically involves multi-step processes starting from aryl- or heteroaryl-substituted intermediates. A key method is the condensation of hydrazinium salts with 3-aryl-2-(aminomethylen)-propannitrile derivatives in alcohols (e.g., methanol or ethanol), as described in German Patent DE4333659 . For example, microwave-assisted coupling reactions (150°C, 1 hour) using palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., tricyclohexylphosphine) have been employed for analogous pyrazole-containing compounds, achieving yields up to 62% . Purification often involves preparative HPLC or flash chromatography .
Q. How is the compound characterized structurally and chemically?
Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For instance, ¹H NMR chemical shifts for benzylamine derivatives typically appear at δ 3.8–4.2 ppm (methylene protons) and δ 7.2–7.5 ppm (aromatic protons), while HRMS provides exact mass confirmation (e.g., [M+H]+ = 286.1538 for a related benzyl-naphthyl derivative) . X-ray crystallography using SHELX programs (e.g., SHELXL) can resolve stereochemistry and crystal packing .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or alcohols (e.g., isopropanol) are preferred for coupling reactions. Microwave irradiation under inert atmospheres (N₂/Ar) enhances reaction efficiency for pyrazole intermediates, as demonstrated in the synthesis of thiazole-pyrazole hybrids . Elevated temperatures (80–150°C) and catalytic systems (e.g., Pd/BINAP) improve yields in Suzuki-Miyaura cross-couplings .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions during synthesis?
Low yields often stem from steric hindrance or competing side reactions. Optimizing catalyst loading (e.g., 5–10 mol% Pd), ligand choice (e.g., BINAP for enantioselectivity), and reaction time (1–24 hours) can mitigate this . For example, substituting tricyclohexylphosphine with XPhos improved yields from 5% to 62% in analogous morpholine-substituted compounds . Additionally, iterative HPLC purification removes byproducts .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR predictions and observed signals may arise from dynamic effects (e.g., tautomerism in pyrazole rings). Combining 2D NMR techniques (COSY, HSQC) with computational modeling (DFT calculations) clarifies ambiguous assignments . For crystalline samples, single-crystal X-ray diffraction provides definitive confirmation .
Q. How can computational methods aid in optimizing the compound’s biological activity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., prion-related receptors). For pyrazole derivatives, modifying substituents at the 4-position of the benzyl group enhanced hydrophobic interactions in silico, aligning with experimental IC₅₀ improvements . QSAR models further guide structural modifications .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Scaling microwave-assisted reactions requires transitioning to flow chemistry systems to maintain temperature control and avoid hotspots. Batch-wise purification via automated flash chromatography (e.g., Biotage Isolera) ensures consistency. Residual solvent removal (e.g., lyophilization for hygroscopic intermediates) is critical for pharmacokinetic studies .
Methodological Considerations
Q. How to analyze regioselectivity in pyrazole ring formation?
Regioselectivity is influenced by electronic and steric factors. Using substituents with strong electron-withdrawing groups (e.g., -CF₃) at the 3-position of the pyrazole directs cyclization to the 5-position. Monitoring reaction progress via LC-MS and adjusting stoichiometry of hydrazine derivatives (e.g., methylhydrazine vs. phenylhydrazine) fine-tunes outcomes .
Q. What are best practices for handling air- or moisture-sensitive intermediates?
Employ Schlenk lines or gloveboxes (O₂ < 0.1 ppm) for reactions involving organometallic catalysts (e.g., Pd complexes). Storage under argon with molecular sieves (3Å) prevents degradation. Quenching reactions with degassed solvents (e.g., THF) minimizes side reactions .
Q. How to validate purity for biological assays?
Combine analytical HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical values). For hygroscopic compounds, Karl Fischer titration ensures water content <0.1%. LC-MS/MS confirms absence of genotoxic impurities (e.g., alkyl halides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
